molecular formula C25H24N2O6 B404364 methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B404364
M. Wt: 448.5g/mol
InChI Key: NKQPXGYXJYGAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multicomponent reactions. These reactions are efficient and allow for the formation of complex molecules in a single step. One common method involves the reaction of isatins, alkyl bromides, activated acetylenic compounds, and ammonium acetate in the presence of ionic liquid 1-octhyl-3-methyl imidazolium bromide ([OMIM]Br) as a stabilizer and soft template . This method offers high yields and short reaction times.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of green chemistry principles, such as ionic liquids and reusable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The methoxyphenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological processes . This inhibition can lead to therapeutic effects, such as anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of nitrophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H24N2O6

Molecular Weight

448.5g/mol

IUPAC Name

methyl 7-(4-methoxyphenyl)-2-methyl-4-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C25H24N2O6/c1-14-22(25(29)33-3)23(16-4-8-18(9-5-16)27(30)31)24-20(26-14)12-17(13-21(24)28)15-6-10-19(32-2)11-7-15/h4-11,17,23,26H,12-13H2,1-3H3

InChI Key

NKQPXGYXJYGAEN-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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